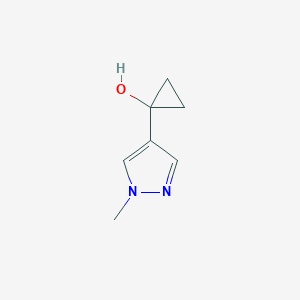
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C4H8ClN5 . It has a molecular weight of 161.59 g/mol . The compound is also known by other names such as “2-(1H-1,2,4-TRIAZOL-1-YL)ETHANIMIDAMIDE HYDROCHLORIDE” and “2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride” among others .
Molecular Structure Analysis
The compound has a 1,2,4-triazole ring attached to an ethanimidamide group . The InChI code for the compound is InChI=1S/C4H7N5.ClH/c5-4(6)1-9-3-7-2-8-9;/h2-3H,1H2,(H3,5,6);1H . The canonical SMILES representation is C1=NN(C=N1)CC(=N)N.Cl .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 161.0468230 g/mol . The topological polar surface area is 80.6 Ų .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds containing 1,2,4-triazole derivatives, such as “2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride”, have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Applications
Triazole compounds, including 1,2,4-triazole derivatives, exhibit broad biological activities, such as antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Applications
The triazole scaffold, which includes 1,2,4-triazole derivatives, has been found to have analgesic and anti-inflammatory activities . This opens up possibilities for the development of new pain and inflammation management drugs.
Anticonvulsant Applications
Triazole compounds have also been associated with anticonvulsant activities . This suggests potential applications in the treatment of conditions like epilepsy.
Antineoplastic Applications
The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities, such as antineoplastic effects .
Antimalarial Applications
Triazole compounds have shown antimalarial activities , suggesting potential applications in the development of new antimalarial drugs.
Antiviral Applications
Compounds containing a triazole structure, such as Ribavirin, have been used in the treatment of hepatitis . This suggests that “2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride” could potentially have antiviral applications.
Antiproliferative Applications
Triazole compounds have been associated with antiproliferative activities . This suggests potential applications in the control of cell proliferation in various medical conditions.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Result of Action
Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects , suggesting that this compound may also have potential applications in cancer therapy.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves the reaction of 2-aminoacetonitrile with 1H-1,2,4-triazole in the presence of a base to form 2-(1H-1,2,4-triazol-1-yl)ethanimidamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["2-aminoacetonitrile", "1H-1,2,4-triazole", "base", "hydrochloric acid"], "Reaction": ["Step 1: 2-aminoacetonitrile is reacted with 1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-(1H-1,2,4-triazol-1-yl)ethanimidamide.", "Step 2: The resulting 2-(1H-1,2,4-triazol-1-yl)ethanimidamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |
CAS-Nummer |
1400872-25-4 |
Produktname |
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride |
Molekularformel |
C4H8ClN5 |
Molekulargewicht |
161.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



